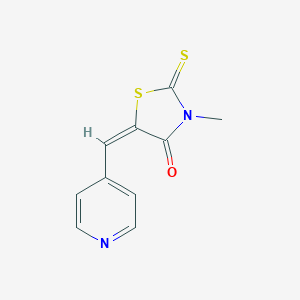
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with a pyridine aldehyde. One common method includes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones with different substituents.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders, due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and catalysts
Mécanisme D'action
The mechanism of action of 3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways involved in inflammation, apoptosis, or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidinone but without the carbonyl group.
Thiazolidine: A saturated five-membered ring with sulfur and nitrogen, lacking the double bond and carbonyl group present in thiazolidinone.
Pyridine derivatives: Compounds containing a pyridine ring, which can exhibit similar reactivity and biological activity
Uniqueness
3-methyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core with a pyridine ring and a thioxo group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8N2OS2 |
|---|---|
Poids moléculaire |
236.3g/mol |
Nom IUPAC |
(5E)-3-methyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS2/c1-12-9(13)8(15-10(12)14)6-7-2-4-11-5-3-7/h2-6H,1H3/b8-6+ |
Clé InChI |
ULZXZRKTTRIMFQ-SOFGYWHQSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
SMILES isomérique |
CN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















